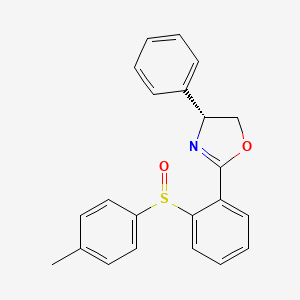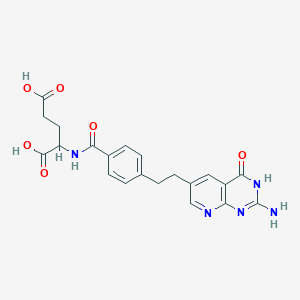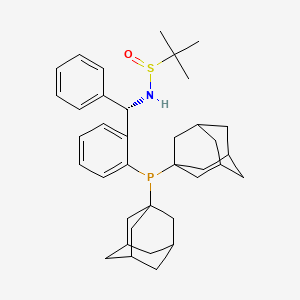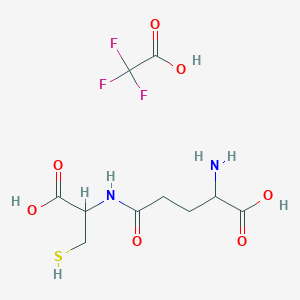![molecular formula C44H32Cl2N6O4Ru B12298657 Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride](/img/structure/B12298657.png)
Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride is a complex coordination compound with the molecular formula C44H32Cl2N6O4Ru.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride typically involves the reaction of ruthenium precursors with 2,2’-bipyridine and benzoato ligands. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using oxidizing agents.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or ethanol under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. The compound can undergo photoinduced electron transfer processes, leading to the generation of reactive oxygen species. These reactive species can cause damage to cellular components, making the compound effective in applications such as photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium(II)-2,2’-bipyridine/1,10-phenanthroline complexes: These complexes share similar structural features and photophysical properties.
Ruthenium(II)-terpyridine complexes: Known for their applications in dye-sensitized solar cells.
Ruthenium(II)-bipyrazolate complexes: Used in various catalytic and electronic applications.
Uniqueness
Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride is unique due to its specific ligand arrangement and the resulting photophysical properties. This compound exhibits strong absorption in the visible region and efficient photoinduced electron transfer, making it particularly suitable for applications in photodynamic therapy and solar energy conversion .
Eigenschaften
Molekularformel |
C44H32Cl2N6O4Ru |
|---|---|
Molekulargewicht |
880.7 g/mol |
IUPAC-Name |
4-[6-[5-(4-carboxyphenyl)pyridin-2-yl]pyridin-3-yl]benzoic acid;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C24H16N2O4.2C10H8N2.2ClH.Ru/c27-23(28)17-5-1-15(2-6-17)19-9-11-21(25-13-19)22-12-10-20(14-26-22)16-3-7-18(8-4-16)24(29)30;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-14H,(H,27,28)(H,29,30);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
ZQJIBJGQZQYQED-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O.[Cl-].[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12298584.png)


![2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid](/img/structure/B12298604.png)
![DOTA-NOC, DOTA-[Nal3]-octreotide](/img/structure/B12298608.png)




![5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12298638.png)

![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)
